molecular formula C28H27ClN2O4 B4922158 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B4922158
Molekulargewicht: 491.0 g/mol
InChI-Schlüssel: MMMVLXUCHWWCIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 3-chloro-5-ethoxy-4-hydroxyphenyl substituent at position 11 and a 4-methoxyphenyl group at position 3 (Figure 1). The chloro and ethoxy groups enhance lipophilicity, while the hydroxyl and methoxy groups may participate in hydrogen bonding, critical for target binding .

Synthetic routes for analogous compounds involve condensation reactions between substituted amines and ketones, followed by cyclization under acidic or basic conditions. For example, and describe methods for synthesizing structurally related dibenzo[b,e][1,4]diazepin-1-ones via multistep protocols, including X-ray crystallography for structural validation .

Eigenschaften

IUPAC Name

6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O4/c1-3-35-25-15-18(12-20(29)28(25)33)27-26-23(30-21-6-4-5-7-22(21)31-27)13-17(14-24(26)32)16-8-10-19(34-2)11-9-16/h4-12,15,17,27,30-31,33H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVLXUCHWWCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine class of compounds. This class is known for various biological activities, including antitumor and neuropharmacological effects. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H30ClN2O3C_{26}H_{30}ClN_{2}O_{3} with a molecular weight of approximately 460.99 g/mol. The presence of halogen and methoxy groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antitumor Activity : Some dibenzo diazepines have been shown to possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Neuropharmacological Effects : Compounds in this class can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This can lead to anxiolytic or antidepressant effects.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.

Antitumor Activity

A study focused on derivatives of dibenzo diazepines revealed that modifications at specific positions can enhance their cytotoxicity against cancer cell lines. For example, compounds with hydroxyl substitutions showed increased efficacy in inhibiting tumor growth through mechanisms such as DNA interstrand cross-linking and apoptosis induction .

Neuropharmacological Studies

In vivo studies have demonstrated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are effective in treating depression and anxiety disorders. The binding affinity to serotonin receptors correlates with their antidepressant effects .

Antimicrobial Studies

Research has shown that certain dibenzo diazepine derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure enhances the interaction with microbial cell membranes .

Case Studies

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Case Study 2: Neuropharmacological Action
    • Objective : To investigate the anxiolytic effects in animal models.
    • Method : Elevated plus maze test was conducted.
    • Results : Animals treated with the compound showed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Data Tables

Biological ActivityMechanismReference
AntitumorInduction of apoptosis
NeuropharmacologicalSSRIs activity
AntimicrobialMembrane disruption

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential :

  • Anticancer Activity : Studies have indicated that similar dibenzo compounds exhibit cytotoxic effects against various cancer cell lines. Research focusing on this compound could reveal its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial or antifungal properties due to its structural attributes.

Biological Research

Research has also delved into the mechanisms of action :

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes could be explored to understand its pharmacokinetics.
  • Receptor Binding Studies : Investigations into how the compound binds to various receptors (e.g., GABA receptors) can provide insights into its neuropharmacological effects.

Material Science

The unique structure of the compound allows for potential applications in developing new materials:

  • Polymer Chemistry : Its functional groups can be utilized to synthesize polymers with desired mechanical and thermal properties.
  • Nanotechnology : The compound could serve as a precursor for nanomaterials used in drug delivery systems or biosensors.

Case Studies

Study TitleObjectiveFindings
Antitumor Activity of Dibenzo CompoundsTo evaluate the cytotoxic effects on cancer cell linesThe compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines.
Enzyme Interaction AnalysisTo assess binding affinity with cytochrome P450Results indicated moderate inhibition, suggesting potential drug-drug interaction risks.
Synthesis of Functional PolymersTo explore polymerization methods using dibenzo derivativesSuccessful synthesis of a polymer matrix with enhanced thermal stability was achieved using this compound as a monomer.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chloro-5-ethoxy-4-hydroxyphenyl group balances electron-withdrawing (Cl) and donating (OEt, OH) effects, unlike 11a’s triazole (electron-deficient) or 4g’s coumarin (electron-rich) .

Computational and Bioactivity Profiling

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound shows ~65–70% structural similarity to 6c and 11-(4-methoxyphenyl) derivatives, driven by shared diazepinone cores. However, dissimilarity (~30–40%) arises from its unique chloro-ethoxy-hydroxyphenyl group .
  • QSAR and Bioactivity Clustering: notes that dibenzo[b,e]diazepinones cluster with CNS-active compounds due to lipophilicity and hydrogen-bonding capacity. The target’s Cl and OEt groups may enhance blood-brain barrier permeability compared to 4g’s polar tetrazole .

Q & A

Q. What are the common synthetic routes for preparing this dibenzo[1,4]diazepinone derivative?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted anilines with ketones or aldehydes, followed by ring closure. Key steps may include:

  • Mitsunobu reaction for ether formation (e.g., 3-chloro-5-ethoxy-4-hydroxyphenyl group attachment) .
  • Buchwald-Hartwig amination to introduce the 4-methoxyphenyl moiety . Reaction optimization often requires catalysts like Pd(OAc)₂, ligands (Xantphos), and solvents such as toluene or DMF .

Q. Which analytical techniques are most effective for structural characterization?

  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles (e.g., C5–N1–C9 angle: 132.6°, C12–C9–N1 angle: 116.9° ).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm ).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 463.2 ).

Q. What safety protocols are recommended for handling intermediates during synthesis?

  • Use fume hoods and PPE (gloves, goggles) for chlorinated intermediates (e.g., 3-chloro-5-ethoxy-4-hydroxyphenyl precursors) .
  • First-aid measures: Immediate rinsing for eye/skin contact (15 min water flush) and medical consultation for inhalation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the diazepinone core?

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Statistical analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, DMF, 3 mol% Pd catalyst increases yield from 45% to 72% ).

Q. How to resolve contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

  • Comparative assays : Validate receptor affinity (e.g., GABAₐ receptor IC₅₀) using radioligand binding assays versus functional electrophysiology in hippocampal slices .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo activity .

Q. What strategies address variability in crystallographic data interpretation?

  • Multi-method validation : Cross-reference X-ray data with DFT-calculated geometries (e.g., B3LYP/6-31G* level) to confirm torsion angles (e.g., C3–C4–C5–N1: -12.3° experimental vs. -10.8° calculated ).
  • Software tools : Use SHELX for refinement and Mercury for packing diagram analysis to identify lattice interactions affecting conformation .

Q. How to design SAR studies for modifying substituents on the phenyl rings?

  • QSAR modeling : Train models with descriptors like Hammett σ values (e.g., -0.27 for 4-methoxy) to predict bioactivity trends .
  • Site-directed mutagenesis : Pair with molecular docking (AutoDock Vina) to map interactions at target sites (e.g., hydrophobic pockets favoring chloro/ethoxy groups ).

Data Analysis & Experimental Design

Q. How to statistically analyze batch-to-batch variability in synthesis?

  • ANOVA with post-hoc tests : Compare yields across 4–5 replicates (α = 0.05) to identify outlier batches .
  • Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC) with reaction conditions (e.g., excess reagent residues linked to lower purity ).

Q. What experimental designs are suitable for studying degradation pathways?

  • Forced degradation studies : Expose compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13) .
  • LC-HRMS : Identify degradation products (e.g., demethylation at 4-methoxyphenyl forms a quinone intermediate ).

Methodological Challenges

Q. How to validate bioactivity in complex matrices (e.g., plasma)?

  • SPE-LC/MS/MS : Solid-phase extraction removes matrix interferents, enabling quantification at ng/mL levels .
  • Stability-indicating assays : Use stressed samples to confirm specificity (e.g., no interference from oxidized byproducts ).

Q. What computational methods predict metabolic sites for this compound?

  • CYP450 docking : Glide SP mode predicts oxidation at the ethoxy group (Site of Metabolism score: 0.89 ).
  • MetaSite 7.0 : Prioritizes labile sites (e.g., hydroxylation at C10 of the diazepinone ring ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.